molecular formula C15H16N4OS2 B2396758 N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)thiophene-3-carboxamide CAS No. 1421504-80-4

N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)thiophene-3-carboxamide

Cat. No. B2396758
CAS RN: 1421504-80-4
M. Wt: 332.44
InChI Key: HRFJXNJFELGCCA-UHFFFAOYSA-N
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Description

“N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)thiophene-3-carboxamide” is a complex organic compound that contains several functional groups, including a pyrazole ring, a thiazole ring, and a carboxamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The pyrazole and thiazole rings are both five-membered heterocycles, which can contribute to the compound’s stability and reactivity . The thiophene ring is a sulfur-containing heterocycle, which could influence the compound’s electronic properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the pyrazole, thiazole, and thiophene rings, as well as the carboxamide group. These functional groups can participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple heterocycles could contribute to its stability, while the carboxamide group could influence its solubility .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity. Without specific information, it’s difficult to provide a detailed safety analysis .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities .

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole and thiazole derivatives, have been reported to show a broad range of biological activities . They interact with various targets, including enzymes and receptors, involved in different biochemical pathways .

Mode of Action

Based on its structural similarity to other heterocyclic compounds, it can be inferred that it might interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to conformational changes in the target proteins, thereby modulating their activity .

Biochemical Pathways

Compounds with similar structures have been reported to affect various biochemical pathways, leading to their diverse pharmacological effects . For instance, imidazole derivatives have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Pharmacokinetics

These functional groups can influence the compound’s solubility, permeability, and stability, thereby affecting its bioavailability .

Result of Action

Based on its structural similarity to other heterocyclic compounds, it can be inferred that it might exert its effects by modulating the activity of its target proteins, leading to changes in cellular processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the compound’s solubility and stability can be affected by the pH of the environment . Additionally, its interaction with its targets can be influenced by the presence of other molecules, such as cofactors or competitive inhibitors .

properties

IUPAC Name

N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4OS2/c1-10-7-11(2)19(18-10)15-17-13(9-22-15)3-5-16-14(20)12-4-6-21-8-12/h4,6-9H,3,5H2,1-2H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRFJXNJFELGCCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)C3=CSC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)thiophene-3-carboxamide

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